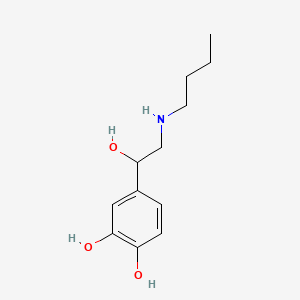
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol typically involves the conversion of tyrosine through a series of enzymatic reactions. The process includes hydroxylation, decarboxylation, and methylation steps to produce the final compound . Industrial production methods often utilize chemical synthesis routes, starting from catechol and involving multiple steps of protection, functional group transformation, and deprotection .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced to form dihydroxyphenylethanol derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl groups or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Adrenochrome and quinone derivatives.
Reduction: Dihydroxyphenylethanol derivatives.
Substitution: Various acylated and alkylated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic methods and as a reagent in organic synthesis.
Biology: Studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: Used in emergency medicine to treat anaphylaxis, cardiac arrest, and asthma attacks.
Industry: Employed in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mecanismo De Acción
The compound exerts its effects by binding to alpha and beta-adrenergic receptors, leading to the activation of G protein-coupled receptor pathways. This results in the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent activation of protein kinase A. These molecular events lead to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation .
Comparación Con Compuestos Similares
Similar Compounds
Norepinephrine: Similar in structure but lacks a methyl group on the amine.
Dopamine: Precursor to epinephrine, lacks hydroxyl groups on the benzene ring.
Isoproterenol: Synthetic analog with similar adrenergic activity but different side chain structure.
Uniqueness
3,4-Dihydroxy-alpha-(butylaminomethyl)benzyl alcohol is unique due to its dual action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations. Its rapid onset of action and potent physiological effects distinguish it from other similar compounds .
Propiedades
Número CAS |
1951-20-8 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-[2-(butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-2-3-6-13-8-12(16)9-4-5-10(14)11(15)7-9/h4-5,7,12-16H,2-3,6,8H2,1H3 |
Clave InChI |
ZCIITWDRVZDHDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



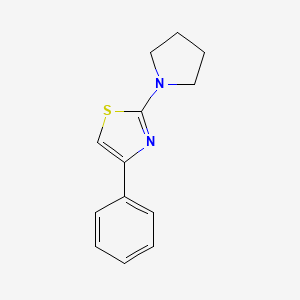
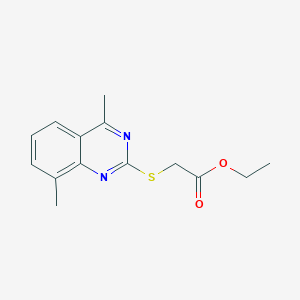
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
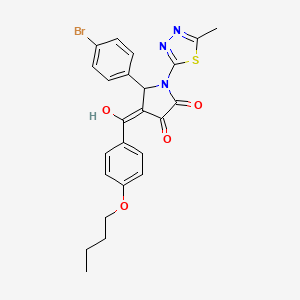
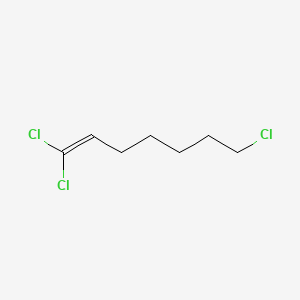
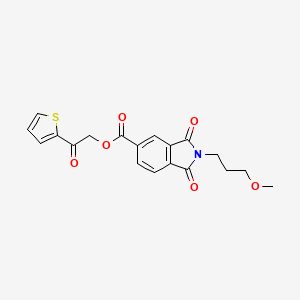

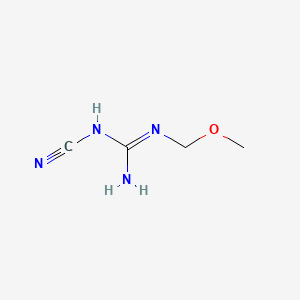
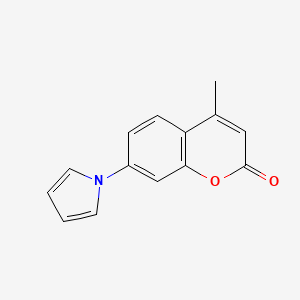

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
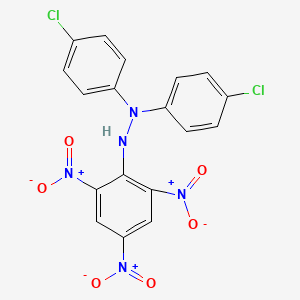
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
